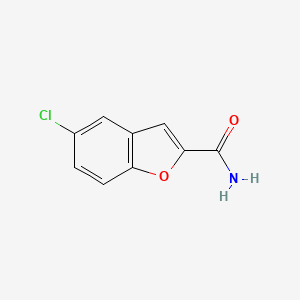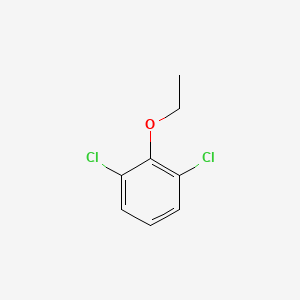
1,3-Dichloro-2-ethoxybenzene
説明
1,3-Dichloro-2-ethoxybenzene is a chemical compound with the molecular formula C8H8Cl2O and a molecular weight of 191.05 g/mol . It is used in various applications, including as an intermediate in the synthesis of other chemicals .
Chemical Reactions Analysis
1,3-Dichloro-2-ethoxybenzene, like other aromatic compounds, can undergo electrophilic aromatic substitution reactions . The specifics of these reactions would depend on the conditions and the electrophiles used.Physical And Chemical Properties Analysis
1,3-Dichloro-2-ethoxybenzene has a molecular weight of 191.05 g/mol . Detailed physical and chemical properties such as melting point, boiling point, and solubility are not provided in the retrieved sources.科学的研究の応用
Kinetics and Synthesis
- Studies on the synthesis and kinetics of dichloro-methoxybenzenes, including compounds structurally similar to 1,3-Dichloro-2-ethoxybenzene, have focused on understanding the effects of molar ratio, solvent, and temperature on reaction products. These insights are crucial for optimizing synthetic routes in organic chemistry (Baohe Wang et al., 2010).
Environmental Chemistry
- Research into the degradation of sunscreen agents has identified chlorinated breakdown products, including compounds analogous to 1,3-Dichloro-2-ethoxybenzene. This research highlights the environmental impact of chlorinated organic compounds and their potential transformation products in water treatment processes (Alicja Gackowska et al., 2015).
Analytical Chemistry
- The electrochemical reduction of aromatic organic compounds, including analogs of 1,3-Dichloro-2-ethoxybenzene, has been investigated for effective wastewater treatment. This research provides insights into the potential applications of electrochemical methods for the removal of hazardous organic pollutants from water (A. V. Zhelovitskaya et al., 2020).
Organic Electronics and Polymer Chemistry
- The synthesis and polymerization of divinylarenes and divinylferrocenes using Grubbs-type olefin metathesis catalysts demonstrate the utility of vinyl-substituted aromatic compounds, like 1,3-Dichloro-2-ethoxybenzene, in creating novel polymeric materials with potential applications in organic electronics (Holger Weychardt et al., 2008).
Host-Guest Chemistry
- Studies on the binding behaviors of cyclodextrins with fanlike organic guests have provided insights into the formation of inclusion complexes, which are critical for understanding the solubility, stability, and delivery of pharmaceuticals and other organic compounds (L. Song et al., 2008).
作用機序
The mechanism of action for reactions involving 1,3-Dichloro-2-ethoxybenzene is likely to follow the general mechanism for electrophilic aromatic substitution. This involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton to yield a substituted benzene ring .
特性
IUPAC Name |
1,3-dichloro-2-ethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYIEPRJZUCDAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






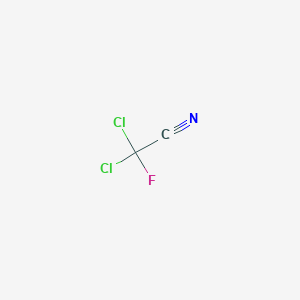
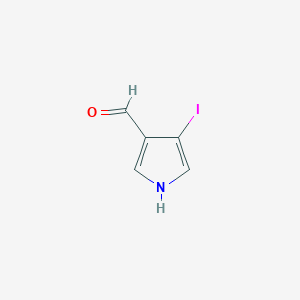



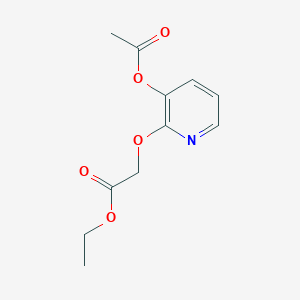

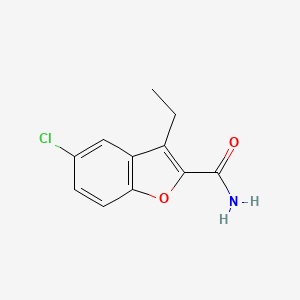
![6-Bromo-2-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-quinoline-4-carboxylic acid](/img/structure/B3262289.png)
